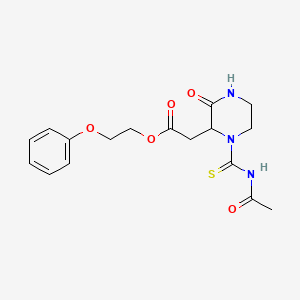

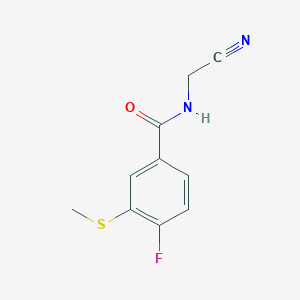

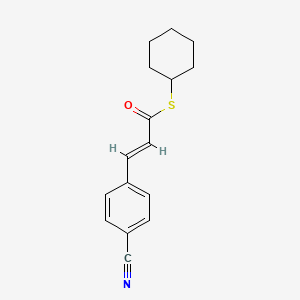

![molecular formula C16H17N3O6 B2795039 dimethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1993058-65-3](/img/structure/B2795039.png)

dimethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate (DME-ET) is a novel synthetic compound with a wide range of applications in scientific research. It is a versatile molecule that has been found to be useful in a variety of areas, including drug delivery, biochemistry, and pharmacology. DME-ET has been studied extensively in recent years and has been found to have a number of beneficial properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Dimroth Rearrangement in Fused Triazolo[1,5-d]-1,2,4-triazine : The compound is synthesized by reacting 4-phenyl–1H-1,2,3-triazole-5-diazonium chloride with diethyl-2-oxopropane-1,3-dicarboxylate, followed by a Dimroth rearrangement to yield a tricyclic compound (Ezema et al., 2015).

Synthesis of Triazolyl Oxadiazole and Quinazolinones : It is used in the cycloaddition of dimethyl acetylenedicarboxylate to oxadiazolyl azide and quinazolinone azide (Komaraiah et al., 2007).

Tetrel Bonding Interactions : The compound is involved in establishing symmetrically equivalent O⋯π-hole tetrel bonding interactions in self-assembled dimers (Ahmed et al., 2020).

Synthesis of Acyclic Phosphonate Nucleotide Analogues : It's used in synthesizing various diethyl 2-(4,5-dimethoxycarbonyl-1H-1,2,3-triazol-1-yl)alkylphosphonates (Bankowska et al., 2014).

Xanthine Oxidase Inhibition Studies : The compound shows significant inhibition activities in xanthine oxidase (XO) enzyme studies (Yagiz et al., 2021).

Synthesis of Di-{2-ethoxy-6-[(3-substitue-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]phenyl} Terephtalates : The compound is synthesized from the reactions of alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones (Kardaş et al., 2022).

Other Applications

Synthesis of Novel N,N′‐bis (1H‐pyrrol‐1‐yl)‐1‐[2‐(2‐aryl‐5‐methyl‐3‐oxo‐2,4‐dihydro‐3H‐1,2,4‐triazol‐4‐yl)ethyl]‐1H‐1,2,3‐triazole‐4,5‐dicarboxamides : This one-pot reaction includes the conversion of azido compounds into dimethyl-1-[2-(2-aryl-5-methyl-3-oxo-1,2,4-triazol-4-yl)ethyl]-1H-1,2,3-triazol-4,5-dicarboxylates (Latthe et al., 2007).

Regiospecific Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles : Demonstrates the synthesis of closely related compounds to dimethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate (Nelson et al., 2016).

Propiedades

IUPAC Name |

dimethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]triazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6/c1-4-25-11-7-5-10(6-8-11)12(20)9-19-14(16(22)24-3)13(17-18-19)15(21)23-2/h5-8H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORERXSPKISKWSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 1-[2-(4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

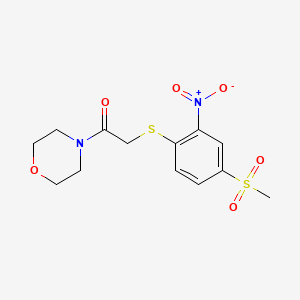

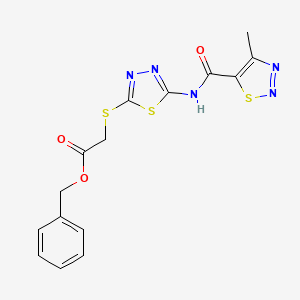

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzenesulfonamide](/img/structure/B2794956.png)

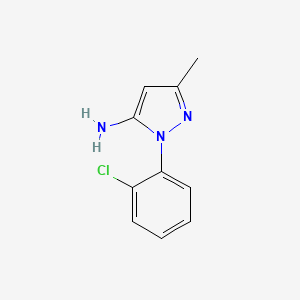

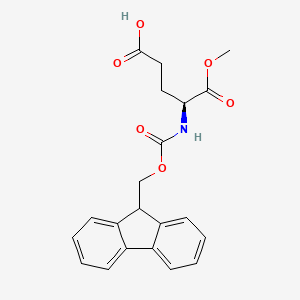

![3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride](/img/structure/B2794964.png)

![N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

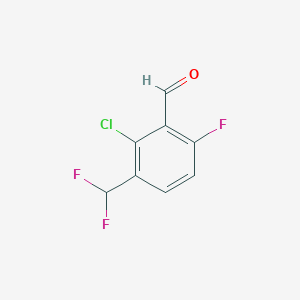

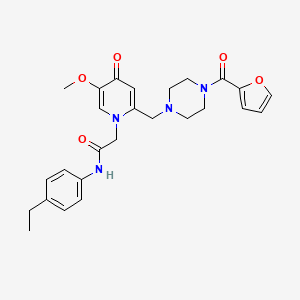

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2794967.png)

![8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2794973.png)